molecular formula C8H11NO B13167228 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one

Cat. No.: B13167228
M. Wt: 137.18 g/mol
InChI Key: GCXZSDFHBSCSMD-UHFFFAOYSA-N
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Description

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one is an organic compound with the molecular formula C₈H₁₁NO It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a but-3-yn-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopropylmethyl)amino]but-3-yn-2-one typically involves the reaction of cyclopropylmethylamine with but-3-yn-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopropylmethyl)amino]but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(cyclopropylmethylamino)but-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)6-9-5-7-3-4-7/h1,7,9H,3-6H2

InChI Key

GCXZSDFHBSCSMD-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CNCC1CC1

Origin of Product

United States

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